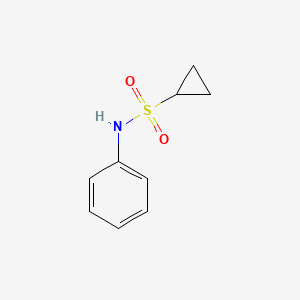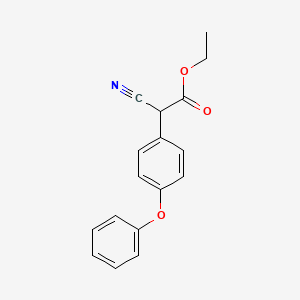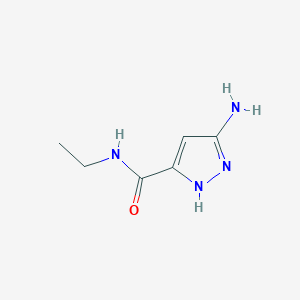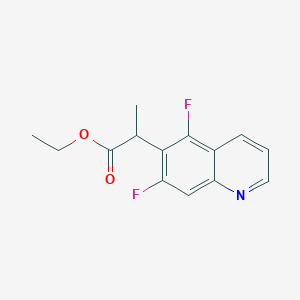
Ethyl 2-(5,7-difluoroquinolin-6-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(5,7-difluoroquinolin-6-yl)propanoate is a chemical compound that belongs to the class of quinoline derivatives. Quinolines are heterocyclic aromatic organic compounds with a structure similar to that of naphthalene with a nitrogen atom replacing one carbon atom in the ring. This compound is characterized by the presence of two fluorine atoms at the 5 and 7 positions of the quinoline ring, which can significantly influence its chemical properties and biological activity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with quinoline or its derivatives as the starting material.
Alkylation: The alkylation step involves the introduction of the ethyl propionate group. This can be done using ethyl propionate in the presence of a strong base like potassium tert-butoxide.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would involve scaling up the above reactions. This would require careful control of reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents and catalysts. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as quinone derivatives.
Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at various positions on the quinoline ring, leading to a variety of substituted quinolines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically use strong bases or nucleophiles, such as sodium hydride (NaH) or sodium methoxide (NaOCH3).
Major Products Formed:
Oxidation Products: Quinone derivatives, hydroquinones.
Reduction Products: Reduced quinoline derivatives.
Substitution Products: Various substituted quinolines depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 2-(5,7-difluoroquinolin-6-yl)propanoate has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are used in various chemical reactions and processes.
Biology: Quinoline derivatives are known for their biological activity, and this compound can be used in the study of biological systems and pathways.
Medicine: Quinoline derivatives have been investigated for their potential medicinal properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: This compound can be used in the development of new materials and chemicals with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism by which Ethyl 2-(5,7-difluoroquinolin-6-yl)propanoate exerts its effects depends on its specific application. In medicinal contexts, it may interact with biological targets such as enzymes or receptors, leading to biological responses. The molecular targets and pathways involved would vary based on the specific biological system being studied.
Comparaison Avec Des Composés Similaires
Ethyl 2-(5,7-difluoroquinolin-6-yl)propanoate can be compared with other quinoline derivatives, such as:
Ethyl 2-(quinolin-6-yl)propanoate: Similar structure but without fluorine atoms.
Ethyl 2-(5-fluoroquinolin-6-yl)propanoate: Only one fluorine atom present.
Ethyl 2-(7-fluoroquinolin-6-yl)propanoate: Only one fluorine atom present at a different position.
Uniqueness: The presence of two fluorine atoms at specific positions on the quinoline ring makes this compound unique compared to its analogs. This can influence its chemical reactivity, biological activity, and physical properties.
Propriétés
Formule moléculaire |
C14H13F2NO2 |
|---|---|
Poids moléculaire |
265.25 g/mol |
Nom IUPAC |
ethyl 2-(5,7-difluoroquinolin-6-yl)propanoate |
InChI |
InChI=1S/C14H13F2NO2/c1-3-19-14(18)8(2)12-10(15)7-11-9(13(12)16)5-4-6-17-11/h4-8H,3H2,1-2H3 |
Clé InChI |
PMBFPFVIYVHGJD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C)C1=C(C=C2C(=C1F)C=CC=N2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


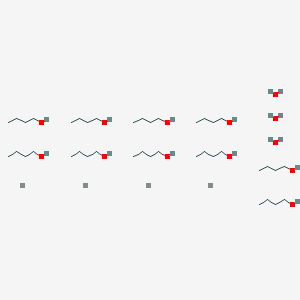
![tert-butyl N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazol-2-yl]carbamate](/img/structure/B15356550.png)
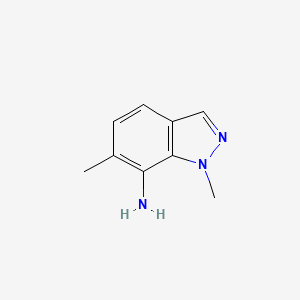
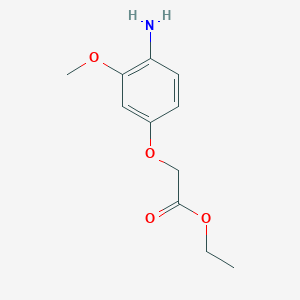
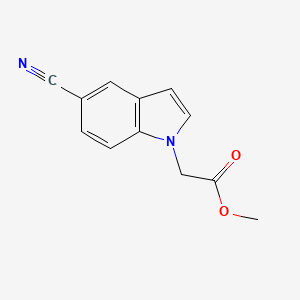
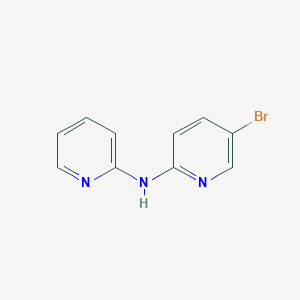

![4-[3-(3-hydroxyphenyl)-1,2,4-oxadiazol-5-yl]Benzonitrile](/img/structure/B15356584.png)
